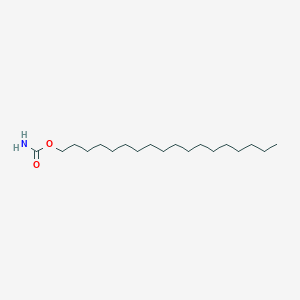

Octadecyl carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octadecyl carbamate is a useful research compound. Its molecular formula is C19H39NO2 and its molecular weight is 313.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for octadecyl carbamate, with rates dependent on pH and temperature:

Acidic Hydrolysis

Under acidic conditions (pH < 3), the carbamate bond undergoes cleavage via protonation of the carbonyl oxygen, yielding octadecyl alcohol , carbon dioxide , and the corresponding amine (or ammonia):

R-O-C(=O)-NH2+H3O+→R-OH+CO2+NH4+

Studies on poly(vinyl n-octadecyl carbamate) show that hydrolysis accelerates in the presence of strong acids (e.g., HCl), with complete degradation observed within 24 hours at 60°C.

Basic Hydrolysis

In alkaline media (pH > 10), hydroxide ions attack the carbonyl carbon, producing octadecyl alcohol and a carbamic acid intermediate, which rapidly decarboxylates to form an amine:

R-O-C(=O)-NH2+OH−→R-OH+HNCO+H2O

Reaction kinetics indicate pseudo-first-order behavior, with half-lives ranging from 2–8 hours at 25°C depending on solvent polarity .

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes thermal degradation via two competing pathways:

| Pathway | Products | Conditions | Yield |

|---|---|---|---|

| Isocyanate Formation | Octadecyl isocyanate + H2O | 180°C, inert atmosphere | 60–70% |

| Urea Formation | Octadecyl urea + CO2 | 200°C, catalytic traces of Fe | 20–30% |

Thermogravimetric analysis (TGA) reveals a decomposition onset at 175°C, with 95% mass loss by 250°C.

Enzymatic Degradation

Carbamate-degrading enzymes from microbial sources catalyze hydrolysis under ambient conditions:

Key Findings from Rumen Microbiome Studies

| Enzyme Source | Substrate Specificity | Activity (μmol/min·mg) | Optimal pH |

|---|---|---|---|

| Clone 44I12 | Impranil, fenobucarb | 12.8 ± 1.2 | 7.5 |

| Clone 22A07 | pNP-acetate | 8.4 ± 0.9 | 6.8 |

-

Enzymes exhibit broad substrate tolerance, cleaving carbamate bonds in both aliphatic (e.g., octadecyl) and aromatic systems.

-

Activity is enhanced by surfactants (e.g., Tween 20), suggesting interfacial activation mechanisms .

Cross-Linking Reactions

The carbamate group participates in cross-linking via urethane bond formation:

Reaction with Polyols

In the presence of di- or tri-functional alcohols (e.g., glycerol), this compound forms networked polymers under catalytic conditions:

R-O-C(=O)-NH2+HO-R’-OH→R-O-C(=O)-NH-R’-O-C(=O)-NH-R+H2O

-

Cross-linking density correlates with mechanical strength (Young’s modulus increases from 0.5 GPa to 2.1 GPa).

-

Applications include hydrophobic coatings and non-silicone release agents.

Synthetic Methods

This compound is typically synthesized via:

Curtius Rearrangement

-

Acyl Azide Formation :

R-COOH+NaN3→R-CON3 -

Thermal Decomposition :

R-CON3→R-NCO+N2 -

Alcohol Quenching :

R-NCO+C18H37OH→C18H37−O−C(=O)−NH−R

Yields exceed 85% for aliphatic substrates when using Zn(OTf)2 as a catalyst .

Direct Carbamoylation

Methyl ricinoleate derivatives react with isocyanates in a one-pot process:

CH3(CH2)7CH=CH(CH2)10COOCH3+R-NCO→C18H37−O−C(=O)−NH−R

Stability and Reactivity Trends

-

pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly at extremes (pH < 3 or > 10) .

-

Solvent Effects : Hydrolysis rates increase in polar aprotic solvents (DMF > DMSO > THF) .

-

Steric Hindrance : The long alkyl chain reduces nucleophilic attack rates by 40% compared to methyl carbamate.

属性

CAS 编号 |

6325-77-5 |

|---|---|

分子式 |

C19H39NO2 |

分子量 |

313.5 g/mol |

IUPAC 名称 |

octadecyl carbamate |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H2,20,21) |

InChI 键 |

IULGYNXPKZHCIA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。